molecular formula C10H9NO2 B12401780 2-(1H-indol-3-yl)acetic acid

2-(1H-indol-3-yl)acetic acid

Cat. No.: B12401780
M. Wt: 181.14 g/mol
InChI Key: SEOVTRFCIGRIMH-MROVPUMUSA-N
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-3-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-3-carboxylic acid, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(1H-indol-3-yl)acetic acid involves its role as an auxin, a class of plant hormones. It regulates plant growth by promoting cell elongation and division. The compound binds to specific receptors in plant cells, triggering a cascade of molecular events that lead to changes in gene expression and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-indol-3-yl)acetic acid is unique due to its specific structure and its role as a naturally occurring auxin. Its ability to regulate various aspects of plant growth and development makes it a valuable compound in both research and industrial applications .

Properties

Molecular Formula

C10H9NO2

Molecular Weight

181.14 g/mol

IUPAC Name

2-(1H-indol-3-yl)acetic acid

InChI

InChI=1S/C10H9NO2/c12-10(13)5-7-6-11-9-4-2-1-3-8(7)9/h1-4,6,11H,5H2,(H,12,13)/i1+1,2+1,3+1,4+1,8+1,9+1

InChI Key

SEOVTRFCIGRIMH-MROVPUMUSA-N

Isomeric SMILES

C1=C([13C]2=[13CH][13CH]=[13CH][13CH]=[13C]2N1)CC(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(=O)O

Origin of Product

United States

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